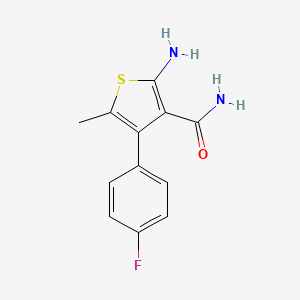

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a fluorophenyl group, a methyl group, and a carboxamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative of fluorobenzene.

Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing thiophene structures exhibit promising anticancer properties. In a study focused on derivatives of thiophene, it was found that 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide demonstrated significant cytotoxicity against various cancer cell lines. The fluorine atom in the structure enhances metabolic stability and bioactivity, making it a candidate for further drug development .

Fluorinated Drug Development

Fluorinated compounds are increasingly prevalent in pharmaceuticals due to their enhanced biological activity and metabolic stability. The presence of fluorine can improve the pharmacokinetic properties of drugs by increasing lipophilicity and reducing the likelihood of metabolic degradation. This characteristic makes this compound a valuable scaffold for developing new therapeutic agents .

Biological Research

Fluorescent Probes

The unique structure of this compound allows it to be utilized as a fluorescent probe in biological imaging. Its ability to serve as a fluorophore enables non-invasive studies of biological processes at the cellular level, facilitating advancements in understanding complex molecular interactions .

Material Science

Polymer Synthesis

The compound's thiophene moiety can be incorporated into polymer matrices, enhancing the electrical and optical properties of materials. Thiophene-based polymers are known for their conductivity and are used in organic electronics, including solar cells and light-emitting diodes (LEDs). The incorporation of this compound into these polymers can potentially improve their performance characteristics .

Case Studies

-

Anticancer Efficacy Study

A study conducted on the anticancer effects of various thiophene derivatives, including this compound, showed that this compound significantly inhibited cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . -

Fluorescent Imaging Research

In a recent publication, researchers utilized this compound as a fluorescent marker to visualize cellular processes in live organisms. The results indicated that this compound could effectively track cellular dynamics without causing toxicity, showcasing its potential as a biological imaging tool .

Mécanisme D'action

The mechanism of action of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key amino acid residues in the active site of the target protein.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxamide

- 2-Amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxamide

- 2-Amino-4-(4-methylphenyl)-5-methylthiophene-3-carboxamide

Uniqueness

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to target proteins.

Activité Biologique

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anticancer, and antimicrobial domains. This article delves into the compound's biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H11FN2OS. It features a thiophene ring substituted with an amino group, a fluorophenyl moiety, and a carboxamide group, which are crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown the ability to inhibit enzymes involved in inflammatory processes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- In vitro Studies : A study reported that a related thiophene derivative had an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme, suggesting potential for similar activity in this compound .

- In vivo Studies : Another study demonstrated that thiophene derivatives could reduce edema in animal models, with some compounds showing efficacy comparable to standard anti-inflammatory drugs like diclofenac .

2. Anticancer Activity

Thiophene derivatives have been explored for their anticancer properties due to their ability to interfere with cancer cell signaling pathways.

- Mechanism of Action : Compounds in this class can induce apoptosis in cancer cells by modulating various molecular pathways. For example, certain thiophene derivatives demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines .

- Case Study : In a study assessing the impact of related compounds on human leukemia cell lines, significant cytotoxic effects were observed, with treated cells displaying altered morphology and reduced viability .

3. Antimicrobial Activity

The antimicrobial potential of thiophene derivatives is another area of interest.

- Activity Against Bacteria : Research has shown that related compounds exhibit antibacterial activity against strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .

Data Summary

Propriétés

IUPAC Name |

2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2OS/c1-6-9(7-2-4-8(13)5-3-7)10(11(14)16)12(15)17-6/h2-5H,15H2,1H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGFOISNKXDMOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)N)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.